2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, typically starting with the preparation of the isoindoline-1,3-dione core. This core is then functionalized with the 2,6-dioxopiperidin-3-yl group and the {[3-(methylamino)butyl]amino} side chain. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in functional groups.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with a different substitution pattern
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(methylamino)butylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-10(19-2)7-8-20-11-3-4-12-13(9-11)18(26)22(17(12)25)14-5-6-15(23)21-16(14)24/h3-4,9-10,14,19-20H,5-8H2,1-2H3,(H,21,23,24) |
InChI Key |
CQZLLTDAIGCXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.